6-bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with a bromine atom at the 6-position and a 3-fluorobenzyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Starting Materials: The synthesis begins with the preparation of the pyrrolopyridine core, which can be achieved through cyclization reactions involving appropriate precursors.
Fluorobenzylation: The 3-fluorobenzyl group is introduced via a nucleophilic substitution reaction, typically using 3-fluorobenzyl bromide as the reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced analogs.
Scientific Research Applications
6-Bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrazolo[4,3-b]pyridine: Similar in structure but lacks the 3-fluorobenzyl group.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Contains a different heterocyclic core and additional chlorine substituent.
Uniqueness
6-Bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine is unique due to the combination of its pyrrolopyridine core with both bromine and fluorobenzyl substituents. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
6-bromo-1-[(3-fluorophenyl)methyl]pyrrolo[3,2-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2/c15-11-7-14-13(17-8-11)4-5-18(14)9-10-2-1-3-12(16)6-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEONBUKLISKOMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC3=C2C=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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